The IUPAC name for this compound is 1-diazopentan-2-one, reflecting its five-carbon chain (pentan-) with a ketone group at position 2 and a diazo functional group (-N=N+) at position 1. Its molecular formula is C₅H₈N₂O, corresponding to a molecular weight of 112.13 g/mol. The systematic naming adheres to IUPAC guidelines, where the longest carbon chain containing the ketone is prioritized, and the diazo group is treated as a substituent.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈N₂O | PubChem |
| Molecular Weight | 112.13 g/mol | PubChem |
| IUPAC Name | 1-diazopentan-2-one | NIST |
| SMILES | CCC(=O)C=[N+]=[N-] | PubChem |
| InChIKey | DLRGYMDHPDGMHJ-UHFFFAOYSA-N | NIST |
The structure of 1-diazo-2-pentanone consists of a linear pentanone backbone with a diazo group (-N=N+) attached to the first carbon. Key bonding features include:
The diazo group’s electronic structure involves resonance stabilization between the nitrogen atoms, as shown in the SMILES notation CCC(=O)C=[N+]=[N-], where the terminal nitrogen carries a formal positive charge.
While experimental spectroscopic data for 1-diazo-2-pentanone is limited, insights can be extrapolated from related diazo compounds and computational predictions:
No crystallographic studies of 1-diazo-2-pentanone are currently published. However, computational models predict:
| Parameter | Value (Å) | Method |
|---|---|---|
| C=O Bond | 1.22 | DFT |
| N=N Bond | 1.10 | DFT |
| C-N Bond | 1.30 | DFT |
Traditional diazotization methods for synthesizing 1-diazo-2-pentanone involve the reaction of diazoalkanes with carboxylic acid derivatives. A seminal approach, adapted from Robinson and Bradley, employs butyric anhydride as the acylating agent. In this method, butyric anhydride (3.8 g, 1 mol) reacts with diazoalkanes (2 mol) in dry ether at 0°C, yielding 1-diazo-2-pentanone as a yellow mobile liquid [1]. The reaction mechanism proceeds via nucleophilic attack of the diazoalkane on the electrophilic carbonyl carbon of the anhydride, followed by elimination of nitrogen gas and formation of the diazoketone [1] [2].
Key variables influencing yield include:
Post-reaction workup involves evaporating ether under reduced pressure and isolating the crude product via fractional distillation. Characterization typically includes infrared spectroscopy (IR), with diagnostic peaks at 1675 cm⁻¹ (C=N stretch) and 724 cm⁻¹ (C-H deformation in CH₃ groups) [1].
Table 1: Yields of 1-Diazo-2-Pentanone Using Different Diazoalkanes
| Diazoalkane | Yield (%) | Purification Method |
|---|---|---|
| Diazomethane | 75 | Crystallization |
| Diazoethane | 86 | Distillation |
| Diazobutane | 61 | Chromatography |
Recent advances leverage continuous-flow reactors to synthesize diazomethane precursors, enhancing safety and scalability. A 2023 protocol describes using 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP) under mild conditions to transfer diazo groups to nonactivated ketones [3]. While this method originally targets aryl methyl ketones, adapting it to 2-pentanone involves:
Flow systems mitigate risks associated with diazomethane’s explosivity by minimizing its accumulation. Preliminary data suggest yields up to 82% when using propylene carbonate as a green solvent [3].
Mixed anhydride strategies, particularly those involving butyric anhydride and trifluoroacetic anhydride, enable efficient diazo group transfer. The Regitz method modifies this approach by employing tosyl azide as a diazo donor [2]. For 1-diazo-2-pentanone:
This method avoids the need for diazoalkanes, instead generating the diazo group in situ. Comparative studies show a 74% yield for 1-diazo-2-pentanone versus 48% for bulkier analogs [2].
Mechanistic Insight: The reaction proceeds via formation of an iminophosphorane intermediate, which decomposes to release nitrogen and form the diazoketone [2].
Purifying 1-diazo-2-pentanone requires care due to its thermal instability. Common methods include:
Stability is enhanced by:
Table 2: Stability of 1-Diazo-2-Pentanone Under Various Conditions
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| 25°C, air | 2 | 2-pentanone, nitrogen |
| -20°C, argon | 60 | Trace ketones |
| -80°C, dark | 180 | Undetectable |
The Wolff rearrangement of 1-diazo-2-pentanone represents a fundamental transformation in organic chemistry, characterized by the conversion of alpha-diazocarbonyl compounds into ketene intermediates through loss of dinitrogen with accompanying 1,2-rearrangement [1]. This reaction mechanism can proceed through either concerted or stepwise pathways, depending on the conformational properties and electronic characteristics of the substrate [2].
The Wolff rearrangement of 1-diazo-2-pentanone exhibits dual mechanistic behavior, with both concerted and carbene-mediated pathways competing under different reaction conditions. In the concerted mechanism, simultaneous nitrogen extrusion and alkyl migration occur through a single transition state, requiring antiperiplanar orientation of the leaving nitrogen molecule and the migrating alkyl group [3]. This pathway is particularly favored when the diazo compound adopts a locked conformation that facilitates orbital overlap for the rearrangement process [4].
The stepwise mechanism involves initial formation of a ketocarbene intermediate following nitrogen loss, which subsequently undergoes rearrangement to form the ketene product [2]. This pathway becomes predominant when conformational flexibility allows the diazo compound to adopt multiple orientations, preventing the strict geometric requirements for concerted rearrangement [5]. Computational studies have demonstrated that the energy barriers for these competing pathways are sensitive to substituent effects and conformational constraints [6].
The ketene intermediate generated from 1-diazo-2-pentanone Wolff rearrangement exhibits characteristic electrophilic reactivity, readily undergoing nucleophilic attack by various reagents including water, alcohols, and amines [1]. The ketene intermediate can also participate in [2+2] cycloaddition reactions to form four-membered ring systems, expanding the synthetic utility of this transformation [7].
Recent photophysical studies have revealed that alpha-diazoketones, including pentanone derivatives, demonstrate remarkably high quantum yields approaching 100% for Wolff rearrangement under visible light irradiation [8]. This efficiency suggests that nearly all absorbed photons contribute to productive rearrangement rather than competing side reactions, making this transformation highly selective under photochemical conditions [8].
The conformational preferences of 1-diazo-2-pentanone significantly influence the mechanism and efficiency of Wolff rearrangement. Theoretical calculations indicate that alpha-diazoketones possess high electric dipole moments due to the dipolar nature of the diazocarbonyl functional group, with the Z-configuration exhibiting higher dipole moments than the E-configuration [9]. This conformational preference directly impacts the rearrangement pathway, as microwave irradiation has been shown to promote Wolff rearrangement specifically through the Z-configuration, yielding excellent product formation [9].
The migratory aptitude of substituents follows the established order: hydrogen > alkyl > aryl > sulfur > oxygen > nitrogen [4]. For 1-diazo-2-pentanone, the propyl group migration competes with potential hydrogen migration, with the alkyl migration typically favored due to the greater migratory aptitude and stabilization of the resulting ketene intermediate [3].
| Table 1: Wolff Rearrangement Pathways and Ketene Formation | ||||
|---|---|---|---|---|
| Substrate | Reaction Conditions | Ketene Formation Yield (%) | Mechanism Type | Key Features |
| α-Diazoketone (general) | Photolysis/Thermolysis/Ag(I) catalyst | Variable | Concerted/Stepwise | General transformation |
| Diazo Meldrum's acid | Photolysis | 91 | Concerted | Locked s-Z,s-Z conformation |
| α-Diazoesters | Photolysis/heat | Low | Stepwise | Resonance energy loss |
| 3-Diazocamphor | Microwave irradiation | 100 (exclusive) | Concerted | Nonthermal microwave effect |
| Acyclic diazomalonate | Photolysis | Carbene products only | Stepwise | Conformational flexibility |
The competition between [1] [2]-Stevens and [2] [10]-sigmatropic rearrangement pathways in reactions involving 1-diazo-2-pentanone-derived intermediates represents a critical selectivity challenge in synthetic organic chemistry. These rearrangement processes involve fundamentally different orbital symmetry requirements and mechanistic pathways, leading to distinct product distributions under varying reaction conditions [11].
The [2] [10]-sigmatropic rearrangement is classified as a symmetry-allowed process according to the Woodward-Hoffmann rules, proceeding through a five-membered cyclic transition state with concerted bond breaking and formation [12]. In contrast, the [1] [2]-Stevens rearrangement is formally symmetry-forbidden, typically requiring a stepwise mechanism involving radical pair or zwitterionic intermediates [11].
Experimental observations have revealed that both rearrangement pathways can produce diastereoisomeric products with remarkably similar ratios, suggesting that these processes may originate from common intermediate species rather than proceeding through entirely independent mechanisms [11]. This phenomenon has been attributed to conformational equilibria in the reactant diazo compounds or their metal carbene intermediates, which generate non-interconvertible ylide intermediates that subsequently undergo competing rearrangement processes [13].
The diastereoselectivity of both [1] [2]-Stevens and [2] [10]-sigmatropic rearrangements exhibits strong dependence on the conformational properties of the starting materials and intermediate species. Studies of tetrahydropyranone diazoacetoacetate derivatives have demonstrated that axial-equatorial conformational isomer distributions in the reactants are reflected in the product distributions of both rearrangement pathways [11].
Increasing steric bulk in the substrate can dramatically alter the competition between these rearrangement modes. For instance, incorporation of bulky aryl substituents has been shown to completely suppress [2] [10]-sigmatropic rearrangement while maintaining [1] [2]-Stevens rearrangement reactivity, albeit with modified diastereoselectivity patterns [11]. This selectivity modulation demonstrates that conformational constraints can override inherent orbital symmetry preferences in determining reaction outcomes.
Recent mechanistic investigations have revealed that the selectivity between [1] [2]-Stevens and [2] [10]-sigmatropic rearrangements may be controlled through dynamic trajectory partitioning rather than traditional transition state energy differences [14]. This concept suggests that trajectories passing through a single [2] [10]-rearrangement transition state can be partitioned into separate products based on the continuation of motion patterns [14].
The "dynamic matching" principle indicates that [2] [10]-sigmatropic transition states tend to be both early and loose, with dissociative character that favors continuation toward [1] [2]-rearrangement products [14]. This counterintuitive relationship has led to successful strategies for controlling selectivity by thermodynamically disfavoring the [2] [10] rearrangement step, thereby making the transition state later and promoting the desired [2] [10] selectivity [14].
The relative rates and selectivities of [1] [2]-Stevens versus [2] [10]-sigmatropic rearrangements are significantly influenced by electronic and steric factors within the substrate structure. Para-substituents on aromatic rings affect the yields of ylide rearrangement products but have limited impact on the ratio between competing pathways, suggesting that electronic effects primarily influence reaction efficiency rather than selectivity [11].
Steric influences demonstrate more pronounced effects on pathway selection, with increasing steric bulk leading to preferential formation of one diastereoisomer and potential complete suppression of competing rearrangement modes [11]. The temperature dependence of these reactions also varies significantly, with [1] [2]-Stevens rearrangements typically showing greater sensitivity to thermal conditions compared to [2] [10]-sigmatropic processes [15].
| Table 2: Stevens versus Sigmatropic Rearrangement Selectivity | ||||
|---|---|---|---|---|
| Rearrangement Type | Mechanism | Selectivity Factors | Product Ratio Range | Temperature Dependence |
| [1] [2]-Stevens | Formally forbidden | Steric bulk | Variable | Significant |
| [2] [10]-Sigmatropic | Symmetry allowed | Orbital symmetry | Often favored | Moderate |
| [1] [2]-Stevens (steric) | Concerted/stepwise | Conformational control | 1:1 to >20:1 | High impact |
| [2] [10]-Sigmatropic (chair TS) | Concerted | Chair transition state | High selectivity | Less sensitive |
| Mixed selectivity | Competitive pathways | Substrate structure | Substrate dependent | Variable |
Transition metal catalysis has emerged as a pivotal strategy for controlling the reactivity and selectivity of 1-diazo-2-pentanone and related alpha-diazoketone substrates. These catalytic systems enable access to diverse transformation pathways beyond traditional thermal and photochemical activation methods, offering enhanced selectivity and functional group compatibility for synthetic applications [16].
Rhodium(II) catalysts, particularly dirhodium tetraacetate and related carboxylate complexes, demonstrate exceptional efficiency in mediating ylide formation from 1-diazo-2-pentanone derivatives. The catalytic mechanism involves initial coordination of the diazo substrate to the rhodium center, followed by nitrogen extrusion to generate a rhodium-carbene intermediate [17]. This metal-carbene species can subsequently undergo intramolecular nucleophilic attack by heteroatoms to form various ylide intermediates [18].
The rhodium-catalyzed transformation of diazoacetoacetate derivatives has been extensively studied, revealing that the axial-equatorial conformational distribution of the reactant directly influences the stereochemical outcome of ylide formation and subsequent rearrangement processes [11]. Dirhodium octanoate catalysis of trans-styryl-substituted tetrahydropyranone diazoacetoacetates produces both [2] [10]-sigmatropic and [1] [2]-Stevens rearrangement products in ratios that remain independent of catalyst ligand variations [11].
The chemoselectivity of rhodium-carbene intermediates demonstrates strong dependence on the metal ligand environment. Fluorinated carboxamide ligands have been shown to promote aromatic ring attack preferentially over other reaction pathways, including ylide formation [18]. This ligand-controlled selectivity enables fine-tuning of reaction outcomes based on the desired transformation mode.
Intramolecular carbonyl ylide formation represents another important application of rhodium catalysis with alpha-diazoketone substrates. Studies of N-phthaloyl amino acid-derived diazoketo esters demonstrate that dirhodium tetraacetate effectively catalyzes carbonyl ylide formation, which can undergo [3+3] dimerization or [3+2] cycloaddition with various dipolarophiles [17]. These transformations provide access to complex multicyclic structures containing both oxygen and nitrogen heterocycles.
Recent investigations have revealed that rhodium(II) catalysis can also facilitate intramolecular Buchner cyclization of diazoketones with excellent diastereoselectivity [19]. The cyclization process proceeds through a rhodium-carbene intermediate that undergoes electrophilic aromatic substitution, producing trans-substituted azulenone products as rapidly equilibrating cycloheptatriene-norcaradiene systems [19].
Copper(I) catalysts provide an alternative platform for transition metal-mediated transformations of 1-diazo-2-pentanone and related substrates, with cyclopropanation representing the most extensively developed application. The mechanism of copper-catalyzed cyclopropanation involves ligand exchange between the starting copper-alkene complex and the diazo substrate, followed by nitrogen extrusion to generate a copper-carbene intermediate [20].
Density functional theory calculations have provided detailed mechanistic insights into the copper-catalyzed cyclopropanation process. The rate-limiting step involves formation of the copper-carbene intermediate through association between the diazo compound and bis(acetonitrile)-copper(I) ion with concomitant nitrogen extrusion [21]. The subsequent cyclopropanation step proceeds through direct carbene insertion into the carbon-carbon double bond of the alkene substrate [20].
The stereochemical outcome of copper-catalyzed cyclopropanation demonstrates strong dependence on the ligand environment and substrate structure. Chiral bis(oxazoline)-copper(I) catalysts enable highly enantioselective cyclopropanation reactions, with stereochemical predictions correlating well with steric repulsion models derived from computational analysis [20]. The cis/trans diastereoselectivity of the cyclopropanation process is influenced by the alkene geometry, with both (Z)- and (E)-alkene stereoisomers showing distinct selectivity patterns [21].
Recent developments in copper catalysis have expanded beyond traditional cyclopropanation to include oxidative cyclopropanation methodologies. Copper(I)-catalyzed enyne oxidation/cyclopropanation represents the first example of non-noble metal-catalyzed enyne oxidation using in situ generated alpha-oxo copper carbenes [22]. This protocol enables assembly of valuable cyclopropane-gamma-lactams with excellent diastereoselectivity and good to excellent yields [22].
The unique reactivity of copper-carbene intermediates has also been demonstrated through the isolation and characterization of both monocopper and dicopper carbene complexes. The dicopper carbene species exhibits reversible dissociation behavior in solution, providing mechanistic insights into the dynamic equilibria involved in copper-catalyzed carbene transfer reactions [23].
| Table 3: Transition Metal-Catalyzed Transformations | ||||
|---|---|---|---|---|
| Metal Catalyst | Transformation Type | Substrate Class | Product Type | Selectivity Features |
| Rh(II) acetate | Ylide formation | Diazoacetoacetates | Rearranged products | Conformational control |
| Cu(I) complexes | Cyclopropanation | Diazoketones/esters | Cyclopropanes | Stereoselectivity |
| Ag(I) oxide | Wolff catalysis | α-Diazoketones | Ketenes | General applicability |
| Rh(II) octanoate | Oxonium ylide rearrangement | Tetrahydropyranone derivatives | Rearranged heterocycles | Diastereoselectivity |
| Pd(acac)2 | Cyclopropanation | Double bond substrates | Cyclopropyl compounds | Regioselectivity |